molecular formula C14H19N3O8S2 B217610 Sulfosuccinimidobiotin CAS No. 105248-43-9

Sulfosuccinimidobiotin

Katalognummer: B217610
CAS-Nummer: 105248-43-9
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: YCZTUBHUGXHSKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfosuccinimidobiotin, also known as Sulfosuccinimidobiotin, is a useful research compound. Its molecular formula is C14H19N3O8S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound Sulfosuccinimidobiotin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sulfosuccinimidobiotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfosuccinimidobiotin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZTUBHUGXHSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909396
Record name 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105248-43-9
Record name Biotinyl-N-hydroxysulfosuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105248439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biotin-Streptavidin Interaction for Detection Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interaction between biotin (Vitamin B7) and the protein streptavidin is the strongest known non-covalent biological interaction.[1][2] This remarkable affinity, characterized by a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), forms the basis of a powerful and versatile toolset for biological detection, purification, and immobilization.[1][2][3] This guide provides a comprehensive technical overview of the biotin-streptavidin system, from its molecular underpinnings to its practical application in various detection assays. It is intended for researchers, scientists, and drug development professionals seeking to leverage this robust technology for enhanced sensitivity and specificity in their experimental workflows.

The Molecular Basis of an Extraordinarily Strong Interaction

The near-irreversible bond between biotin and streptavidin is a result of a combination of factors, including hydrogen bonds, van der Waals forces, and the hydrophobic effect, creating a highly specific and stable complex.[4] This interaction is remarkably resistant to extremes of pH, temperature, organic solvents, and other denaturing agents, making it a reliable tool in a wide range of experimental conditions.[1][5][6]

Structural Hallmarks of the Key Players
  • Streptavidin: A tetrameric protein isolated from the bacterium Streptomyces avidinii, with a total molecular weight of approximately 53-60 kDa.[1][2][3] Each of the four identical subunits has a binding site for one molecule of biotin.[1][3] The monomeric unit is composed of eight antiparallel β-strands that form a β-barrel structure.[2] A key feature of the binding site is a conserved tryptophan residue (Trp120) from an adjacent subunit, which contributes significantly to the high-affinity interaction.[2][7]

  • Biotin: A small, water-soluble vitamin that can be chemically conjugated to a variety of biomolecules, such as antibodies, nucleic acids, and proteins, without significantly altering their biological activity.[5] This process is known as biotinylation.

Core Reagents and the Principle of Detection

The versatility of the biotin-streptavidin system lies in its modularity. A biomolecule of interest is first "tagged" with biotin. This biotinylated molecule can then be detected by a streptavidin molecule that has been conjugated to a reporter molecule, such as an enzyme or a fluorophore.

Biotinylation: Tagging the Molecule of Interest

The process of covalently attaching biotin to a target molecule is a critical first step. The most common method involves the use of an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (-NH2) on proteins and other molecules. The choice of biotinylation reagent can be tailored to the specific application, with options for varying spacer arm lengths to minimize steric hindrance.

Streptavidin Conjugates: The Detection Moiety

Streptavidin can be conjugated to a wide array of reporter molecules, enabling various detection strategies. Common conjugates include:

  • Enzymes: Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are frequently used.[8] These enzymes catalyze chromogenic, fluorogenic, or chemiluminescent reactions, providing a measurable signal.

  • Fluorophores: A broad spectrum of fluorescent dyes can be attached to streptavidin for use in applications like flow cytometry and immunofluorescence.

Applications in Key Detection Assays

The biotin-streptavidin system is a cornerstone of many widely used detection techniques, offering significant signal amplification and enhanced sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

In a typical sandwich ELISA, a capture antibody is immobilized on a microplate well. The antigen-containing sample is added, followed by a biotinylated detection antibody. Finally, streptavidin-HRP or streptavidin-AP is introduced, which binds to the biotinylated detection antibody. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of antigen present.[9]

ELISA_Workflow cluster_steps ELISA Plate Well cluster_complex Molecular Complex Formed A 1. Coat with Capture Antibody B 2. Block Non-specific Sites A->B C 3. Add Antigen Sample B->C D 4. Add Biotinylated Detection Antibody C->D E 5. Add Streptavidin-HRP Conjugate D->E F 6. Add Substrate & Measure Signal E->F Well Plate Surface CaptureAb Capture Ab Well->CaptureAb Antigen Antigen CaptureAb->Antigen DetectAb Biotinylated Detection Ab Antigen->DetectAb Biotin Biotin DetectAb->Biotin Strep Streptavidin-HRP Biotin->Strep Endogenous_Biotin_Blocking cluster_step1 Step 1: Add Streptavidin cluster_step2 Step 2: Add Free Biotin Tissue_A Tissue with Endogenous Biotin Strep Streptavidin Complex_A Endogenous Biotin -Streptavidin Complex Strep->Complex_A Biotin Free Biotin Complex_B Fully Blocked Complex Biotin->Complex_B

Caption: Sequential blocking of endogenous biotin.

Buffer Selection and Other Practical Tips
  • Avoid Biotin in Buffers: Do not use buffers containing biotin, such as RPMI 1640, or supplements like fetal bovine serum (FBS), which can contain variable amounts of biotin. [10][11]* Blocking Agents: For Western blotting, limit the use of non-fat dry milk or casein to the initial blocking step, as they can contain residual biotin. [10]* Titration is Key: Always perform a titration of both the biotinylated antibody and the streptavidin conjugate to determine the optimal concentrations for your specific assay, maximizing the signal-to-noise ratio. [11]

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
High Background Endogenous biotin present in the sample.Implement an endogenous biotin blocking protocol. [12][13]
Non-specific binding of streptavidin conjugate.Increase the number and duration of wash steps. Optimize the concentration of the streptavidin conjugate.
Biotin contamination in buffers or blocking agents.Use biotin-free buffers and reagents. [10]
Weak or No Signal Suboptimal concentration of biotinylated antibody or streptavidin conjugate.Titrate both reagents to find the optimal working concentrations. [11]
Inefficient biotinylation of the probe.Verify the biotinylation efficiency and consider using a different biotinylation reagent or protocol.
Steric hindrance preventing the interaction.Consider using a biotinylation reagent with a longer spacer arm.

Concluding Remarks

The biotin-streptavidin interaction provides an exceptionally robust and versatile platform for a multitude of detection assays. Its high affinity, specificity, and stability have made it an indispensable tool in modern life science research and drug development. By understanding the fundamental principles of this interaction and implementing sound experimental design, including appropriate controls and optimization steps, researchers can harness the full potential of this powerful technology to achieve highly sensitive and reliable results.

References

  • Mechanics of the streptavidin/biotin interaction. (2020-10-01). Elektronische Hochschulschriften der LMU München.
  • Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. AIP Publishing.
  • Streptavidin-Biotin System. MedchemExpress.com.
  • Streptavidin-HRP | IHC, WB reagent. Hello Bio.
  • eBioscience™ Streptavidin PE. Fisher Scientific.
  • Biotin-Streptavidin Conjug
  • Pierce™ Streptavidin Magnetic Beads. Thermo Fisher Scientific.
  • Understanding differences in streptavidin-biotin binding. (2020-03-25). Beckman Institute - University of Illinois.
  • Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. (2019).
  • Block endogenous biotin. Thermo Fisher Scientific.
  • How Does Streptavidin Work? Function, Structure, & Uses. (2022-10-10). Excedr.
  • Avidin-Biotin Interaction. Thermo Fisher Scientific - US.
  • Streptavidin. Wikipedia.
  • Tips for Biotin, Avidin, & Streptavidin. Rockland.
  • Avidin-Biotin Complex Method for IHC Detection. Thermo Fisher Scientific - US.
  • ReadyProbes Avidin/Biotin and Streptavidin/Biotin Blocking Solution (1X) Product Information Sheet. (2020-05-04). Fisher Scientific.
  • Streptavidin-Biotin Immunostaining of Paraffin-Embedded Tissue Sections. Bio-Rad Antibodies.
  • Biotin's Lessons in Drug Design.
  • Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. PubMed.
  • Troubleshooting of Direct ELISA with Streptavidin.
  • Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection Protocol. Bio-Techne.
  • Sandwich ELISA with Streptavidin-biotin Detection.

Sources

Methodological & Application

Mastering Amine Biotinylation: A Detailed Guide to Labeling with Sulfo-NHS-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Targeted Biotinylation

In the landscape of molecular biology and drug development, the precise labeling of proteins and other biomolecules is paramount for elucidating their function, interactions, and localization. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has emerged as a cornerstone technique due to the extraordinarily high affinity of biotin for avidin and its derivatives like streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, provides a versatile and robust handle for detection, purification, and immobilization.

Among the various biotinylation reagents available, Sulfo-NHS-biotin (Sulfosuccinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) stands out for its specificity towards primary amines (-NH2) and its enhanced water solubility.[1][2][3] The addition of a sulfonate group on the N-hydroxysuccinimide (NHS) ring renders the molecule soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF which can be detrimental to protein structure and function.[1][2][3] Furthermore, its water-solubility makes it membrane-impermeable, a key feature for selectively labeling cell surface proteins.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and protocols for successfully labeling primary amine-containing molecules with Sulfo-NHS-biotin. We will explore the underlying chemistry, critical experimental parameters, step-by-step protocols for both in-solution and on-cell labeling, and methods for quantifying the degree of biotinylation, empowering you to confidently apply this powerful technique in your research.

I. The Chemistry of Amine-Reactive Biotinylation

The success of any labeling experiment hinges on a fundamental understanding of the chemical reaction involved. Sulfo-NHS-biotin leverages the reactivity of the N-hydroxysuccinimide ester group towards primary amines, which are readily available on proteins at the N-terminus of each polypeptide chain and on the side chain of lysine (K) residues.[1][2][3][4]

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the ester group of Sulfo-NHS-biotin. This results in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group.[4][5]

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein_NH2->Biotinylated_Protein Nucleophilic Attack Sulfo_NHS_Biotin Sulfo-NHS-Biotin Sulfo_NHS_Biotin->Biotinylated_Protein Sulfo_NHS Sulfo-NHS (Leaving Group) Sulfo_NHS_Biotin->Sulfo_NHS

Figure 1. Reaction mechanism of Sulfo-NHS-biotin with a primary amine.

The efficiency of this reaction is highly dependent on pH. The reaction should be performed in a pH range of 7-9 to ensure that a sufficient proportion of the primary amines are in their deprotonated, nucleophilic state.[1][2][3][4]

II. Critical Parameters for Successful Biotinylation

Careful consideration of the following experimental parameters is crucial for achieving optimal and reproducible biotinylation results.

A. Buffer Composition: The Foundation of the Reaction

The choice of reaction buffer is arguably the most critical factor. The buffer must be free of extraneous primary amines that would compete with the target molecule for reaction with the Sulfo-NHS-biotin.

Table 1: Recommended and Incompatible Buffers for Sulfo-NHS-Biotin Labeling

Recommended BuffersIncompatible Buffers (Contain Primary Amines)
Phosphate-Buffered Saline (PBS), pH 7.2-8.0Tris-Buffered Saline (TBS)
HEPESGlycine
Bicarbonate/Carbonate Buffer, pH 8.0-9.0Ammonium-containing buffers

If your molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis or desalting column is mandatory prior to initiating the biotinylation reaction.[5][6]

B. Molar Ratio of Biotin Reagent to Target Molecule

The degree of biotin incorporation can be controlled by adjusting the molar ratio of Sulfo-NHS-biotin to the target molecule. A higher molar excess of the biotin reagent will generally result in a higher degree of labeling. However, excessive labeling can potentially compromise the biological activity of the molecule. Therefore, it is often necessary to empirically determine the optimal molar ratio for a specific application.

For antibodies, a 20-fold molar excess typically results in the incorporation of 4-6 biotin molecules per antibody when the antibody concentration is 1-10 mg/mL.[3] For more dilute protein solutions, a higher molar excess may be required to achieve the same level of incorporation.[3] It is advisable to test a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal balance between labeling efficiency and preservation of function.[6]

C. Reaction Time and Temperature

The biotinylation reaction can be carried out at room temperature (typically for 30-60 minutes) or on ice (for 2 hours or longer).[2][3][4][5] Lower temperatures can be beneficial for sensitive proteins to minimize degradation, while room temperature reactions proceed more rapidly. The incubation time can be extended without significant harm, other than the potential for protein degradation or microbial growth.[2][3][5]

D. Reagent Stability and Handling

Sulfo-NHS-biotin is moisture-sensitive.[1][2][5] It is crucial to store the reagent at -20°C with a desiccant.[1][2][5] Before opening the vial, it must be equilibrated to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester and render it inactive.[1][2][5][6]

Crucially, Sulfo-NHS-biotin solutions should be prepared fresh immediately before use. [2][5] The NHS-ester moiety readily hydrolyzes in aqueous solutions, so stock solutions should not be prepared for storage.[2][5]

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the biotinylation of proteins in solution and on the cell surface.

A. Protocol 1: Biotinylation of Proteins in Solution

This protocol is suitable for labeling purified proteins, antibodies, and other amine-containing macromolecules.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis Buffer_Exchange 1. Buffer Exchange (if necessary into amine-free buffer) Prepare_Biotin 2. Prepare Fresh Sulfo-NHS-Biotin Solution Buffer_Exchange->Prepare_Biotin Add_Biotin 3. Add Biotin to Protein Solution Prepare_Biotin->Add_Biotin Incubate 4. Incubate (30-60 min at RT or 2h on ice) Add_Biotin->Incubate Quench 5. Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify 6. Remove Excess Biotin (Desalting column or dialysis) Quench->Purify Quantify 7. Quantify Biotin Incorporation (e.g., HABA assay) Purify->Quantify

Figure 2. Workflow for biotinylating proteins in solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS-biotin

  • Ultrapure water

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.[6]

  • Preparation of Sulfo-NHS-Biotin Solution:

    • Allow the vial of Sulfo-NHS-biotin to equilibrate to room temperature before opening.[5]

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-biotin in ultrapure water.[2][5] For example, dissolve 2.2 mg of Sulfo-NHS-biotin in 500 µL of water.[5] Vortex briefly to ensure complete dissolution. Discard any unused solution.[2][5]

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM Sulfo-NHS-biotin solution to add to your protein solution to achieve the desired molar excess.

    • Add the calculated volume of Sulfo-NHS-biotin to the protein solution and mix gently.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][5]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, a quenching buffer containing primary amines can be added. Add a final concentration of 50-100 mM Tris or glycine and incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, non-reacted Sulfo-NHS-biotin and the Sulfo-NHS by-product using a desalting column or dialysis.[1][5] This step is crucial for downstream applications and for accurate quantification of biotin incorporation.[5]

  • Storage:

    • Store the purified biotinylated protein under the same conditions as the unlabeled protein.

B. Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is designed for labeling proteins on the surface of living cells, leveraging the membrane-impermeable nature of Sulfo-NHS-biotin.

Materials:

  • Cells in suspension or adherent cells

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS-biotin

  • Quenching Buffer (PBS with 100 mM glycine)

Procedure:

  • Cell Preparation:

    • Wash the cells (either in suspension or adherent) three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.[1][7]

    • For cells in suspension, resuspend them at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[1][7] For adherent cells, add enough ice-cold PBS, pH 8.0 to cover the cell monolayer.

  • Preparation of Sulfo-NHS-Biotin Solution:

    • As in the previous protocol, allow the Sulfo-NHS-biotin to come to room temperature and prepare a fresh solution immediately before use.

  • Biotinylation Reaction:

    • Add Sulfo-NHS-biotin to the cell suspension or the PBS covering the adherent cells to a final concentration of 2-5 mM.[1][2][7]

    • Incubate the reaction for 30 minutes at room temperature.[1] For temperature-sensitive applications or to minimize internalization of the biotin label, the incubation can be performed at 4°C.[1][3]

  • Quenching the Reaction:

    • To quench the reaction and remove excess biotin reagent, wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine).[1]

  • Downstream Processing:

    • The biotinylated cells are now ready for downstream applications such as cell lysis, immunoprecipitation, or flow cytometry.

IV. Quantification of Biotin Incorporation: The HABA Assay

After biotinylating your molecule, it is often necessary to determine the degree of labeling. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[5]

The principle of the HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The avidin-HABA complex is colored and absorbs light at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye due to its much higher affinity for avidin. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[5]

Table 2: Key Steps in the HABA Assay

StepDescription
1. Prepare HABA/Avidin Solution A pre-mixed solution of HABA and avidin is prepared in a suitable buffer like PBS.[5]
2. Measure Initial Absorbance The absorbance of the HABA/Avidin solution is measured at 500 nm.[5]
3. Add Biotinylated Sample The purified biotinylated protein sample is added to the HABA/Avidin solution.[5]
4. Measure Final Absorbance After a brief incubation, the absorbance is measured again at 500 nm. The decrease in absorbance is used to calculate the biotin concentration.[5]

Important Note: It is absolutely essential to remove all non-reacted biotin from the sample before performing the HABA assay, as free biotin will interfere with the measurement and lead to an overestimation of biotin incorporation.[5]

V. Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Sulfo-NHS-Biotin Labeling

ProblemPossible CauseSolution
Low or no biotinylation Incompatible buffer containing primary amines.Perform buffer exchange into an amine-free buffer like PBS.[6]
Inactive Sulfo-NHS-biotin due to hydrolysis.Always use freshly prepared Sulfo-NHS-biotin solution.[2][5] Ensure the reagent was stored properly and brought to room temperature before opening.[1][2][5][6]
Insufficient molar excess of biotin reagent.Increase the molar ratio of Sulfo-NHS-biotin to the target molecule.[3][6]
Loss of protein activity Excessive biotinylation at or near the active site.Reduce the molar excess of Sulfo-NHS-biotin used in the reaction.
Harsh reaction conditions.Perform the incubation on ice to minimize protein degradation.
High background in downstream assays Incomplete removal of excess biotin.Ensure thorough purification of the biotinylated molecule using a desalting column or dialysis.[5]

Conclusion

Sulfo-NHS-biotin is a powerful and versatile reagent for the targeted labeling of primary amine-containing molecules. By understanding the underlying chemistry and carefully controlling the experimental parameters, researchers can achieve efficient and reproducible biotinylation for a wide range of applications. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and successfully implement this essential technique in their research endeavors.

References

  • G-Biosciences. (n.d.). HOOK™ Sulfo-NHS-Biotin, For the coupling of biotin to protein amine groups (Cat. # BS-06). Retrieved from [Link]

  • Sharma, S., & Chatterjee, S. (2017). Reversible biotinylation of purified proteins for measuring protein–protein interactions. MethodsX, 4, 184-189. [Link]

  • G-Biosciences. (n.d.). Sulfo-NHS-SS-Biotin. Retrieved from [Link]

Sources

Mastering Protein Interactions: A Senior Application Scientist's Guide to Sulfo-NHS-Biotin in Immunoprecipitation and Pull-Down Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the ability to specifically label and subsequently isolate proteins of interest is paramount. This guide provides an in-depth exploration of Sulfo-NHS-biotin, a powerful tool for elucidating these interactions through immunoprecipitation and pull-down assays. Here, we move beyond simple instructions, delving into the rationale behind experimental choices to empower you with the expertise to design and execute robust and reliable experiments.

The Scientific Foundation: Understanding Sulfo-NHS-Biotin

Biotin (Vitamin H) exhibits an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions.[1] This principle is the cornerstone of biotin-based purification and detection methods. Sulfo-NHS-biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is an amine-reactive biotinylation reagent that offers distinct advantages for studying protein interactions.[2]

The key features of Sulfo-NHS-biotin are its N-hydroxysulfosuccinimide (Sulfo-NHS) ester and the addition of a sulfonate group. The Sulfo-NHS ester readily reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] The presence of the negatively charged sulfonate group renders the molecule water-soluble and, crucially, membrane-impermeable.[2] This property is particularly advantageous for selectively labeling cell surface proteins, as the reagent will not cross the plasma membrane to interact with intracellular proteins.[1][4]

Key Advantages of Sulfo-NHS-Biotin:
  • Specificity for Surface Proteins: Its membrane impermeability allows for the targeted labeling of proteins exposed on the cell surface, a critical aspect for studying receptor-ligand interactions and cell signaling events.[1][2]

  • Aqueous Solubility: Unlike its non-sulfonated counterpart (NHS-biotin), Sulfo-NHS-biotin dissolves readily in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF that can be detrimental to protein structure and cell viability.[2][5]

  • Strong and Stable Interaction: The biotin tag allows for highly specific and robust capture of labeled proteins using avidin or streptavidin-conjugated matrices.[1]

The Chemistry of Labeling: A Covalent Bond

The fundamental reaction involves the nucleophilic attack of a primary amine on the Sulfo-NHS ester of the biotin molecule. This results in the formation of a stable amide bond and the release of Sulfo-NHS as a byproduct.[3]

G Protein Protein-NH₂ (Primary Amine) BiotinylatedProtein Biotinylated Protein (Stable Amide Bond) Protein->BiotinylatedProtein + SulfoNHSBiotin Sulfo-NHS-Biotin SulfoNHSBiotin->BiotinylatedProtein SulfoNHS Sulfo-NHS (Byproduct)

Caption: Reaction of Sulfo-NHS-Biotin with a primary amine on a protein.

Application Note I: Cell Surface Protein Immunoprecipitation

This application focuses on the identification and isolation of cell surface proteins that interact with a specific antibody. By first biotinylating the cell surface, we can subsequently use the biotin tag to purify the antibody-protein complex.

Experimental Workflow:

G A 1. Cell Culture B 2. Cell Surface Biotinylation (Sulfo-NHS-Biotin) A->B C 3. Quench Reaction B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation (Specific Antibody) D->E F 6. Capture with Protein A/G Beads E->F G 7. Elution F->G H 8. Pull-Down with Streptavidin Beads G->H I 9. Elution & Analysis (e.g., Western Blot) H->I

Caption: Workflow for cell surface protein immunoprecipitation using Sulfo-NHS-Biotin.

Detailed Protocol:

Materials:

  • Cells of interest cultured to appropriate confluency

  • Sulfo-NHS-biotin

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (e.g., 100 mM glycine in PBS)[4][6]

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody specific to the protein of interest

  • Protein A/G agarose or magnetic beads

  • Streptavidin agarose or magnetic beads

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[1][2] It is critical to perform all subsequent steps on ice to minimize protein internalization and degradation.[7]

  • Biotinylation:

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-biotin in water.[5] Expert Tip: Sulfo-NHS-biotin is moisture-sensitive and the NHS-ester moiety readily hydrolyzes.[5] Prepare the solution fresh and discard any unused portion.

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[1][2]

    • Add the Sulfo-NHS-biotin solution to a final concentration of 2-5 mM.[1][2] The optimal concentration may need to be determined empirically.

    • Incubate on ice for 30 minutes with gentle rocking.[6][7]

  • Quenching:

    • To stop the reaction, add Quenching Buffer to the cell suspension and incubate for 5-10 minutes on ice.[4][6] The primary amines in glycine will react with and consume any excess Sulfo-NHS-biotin.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

  • Immunoprecipitation:

    • Add the primary antibody to the clarified lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads three to five times with Lysis Buffer.

  • Elution and Pull-Down:

    • Elute the immunoprecipitated complexes from the Protein A/G beads according to the bead manufacturer's instructions.

    • Incubate the eluate with streptavidin beads for 1-2 hours at 4°C to capture the biotinylated protein complexes.

    • Wash the streptavidin beads three to five times with Lysis Buffer.

  • Analysis:

    • Elute the captured proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using an antibody against the protein of interest or its interaction partners.

Application Note II: Biotin-Based Pull-Down Assay for Protein-Protein Interactions

This application is designed to identify unknown protein interaction partners of a "bait" protein. The bait protein is first biotinylated, and then used to "pull down" its interacting "prey" proteins from a cell lysate.

Experimental Workflow:

G A 1. Purify Bait Protein B 2. Biotinylate Bait Protein (Sulfo-NHS-Biotin) A->B C 3. Remove Excess Biotin B->C D 4. Prepare Cell Lysate (Prey) C->D E 5. Incubate Biotinylated Bait with Prey Lysate C->E D->E F 6. Capture on Streptavidin Beads E->F G 7. Wash Beads F->G H 8. Elute & Analyze (e.g., Mass Spectrometry) G->H

Caption: Workflow for a biotin-based pull-down assay.

Detailed Protocol:

Materials:

  • Purified "bait" protein

  • Sulfo-NHS-biotin

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column or dialysis cassette

  • Cell lysate containing "prey" proteins

  • Streptavidin agarose or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a solution with high salt and low pH)

Procedure:

  • Protein Preparation:

    • Ensure the purified bait protein is in an amine-free buffer. Buffers containing Tris or glycine will compete for biotinylation.[5][9]

    • The protein concentration should ideally be between 1-10 mg/mL.[5]

  • Biotinylation:

    • Prepare a 10 mM solution of Sulfo-NHS-biotin in water immediately before use.[5]

    • Calculate the required volume of Sulfo-NHS-biotin solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a good starting point, but this should be optimized.[10]

    • Add the Sulfo-NHS-biotin solution to the protein and incubate for 30-60 minutes at room temperature or 2 hours on ice.[5]

  • Removal of Excess Biotin:

    • It is crucial to remove non-reacted and hydrolyzed biotin to prevent it from competing for binding to the streptavidin beads.[5]

    • Use a desalting column or dialysis to exchange the buffer of the biotinylated protein.[5]

  • Pull-Down:

    • Incubate the biotinylated bait protein with the cell lysate for 1-3 hours at 4°C with gentle rotation.

    • Add streptavidin beads and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads extensively with Wash Buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the captured protein complexes. For subsequent analysis by mass spectrometry, it is often preferable to use a non-denaturing elution method, such as competitive elution with free biotin, or a cleavable biotin analog like Sulfo-NHS-SS-Biotin.[4][11] For Western blotting, elution by boiling in SDS-PAGE sample buffer is sufficient.

    • Analyze the eluate to identify the interacting prey proteins.

Quantitative Data and Considerations

ParameterRecommendationRationale
Reaction pH 7-9NHS esters react efficiently with primary amines in this pH range.[1][2] Higher pH increases the reaction rate but also the rate of hydrolysis of the Sulfo-NHS-ester.[10][12]
Molar Excess of Biotin 12 to 20-fold for concentrated protein solutions (10 mg/mL); higher for dilute solutions.[10]Ensures efficient labeling without excessive modification that could alter protein function.
Incubation Time 30-60 minutes at room temperature or 2 hours on ice.[5]Provides sufficient time for the reaction to proceed to completion. Incubation on ice can help preserve protein stability.
Quenching Agent 25-100 mM Glycine or Tris.[6][10]Contains primary amines that will react with and inactivate any excess Sulfo-NHS-biotin.

Troubleshooting Common Issues

IssuePossible CauseSolution
Low Biotinylation Efficiency Presence of competing amines in the buffer.Perform buffer exchange into an amine-free buffer like PBS.[9]
Inactive Sulfo-NHS-biotin reagent.Use freshly prepared Sulfo-NHS-biotin solution. Store the solid reagent desiccated at -20°C.[5]
Insufficient accessible primary amines on the protein.Consider using a biotinylation reagent that targets a different functional group.[10]
High Background in Pull-Down Non-specific binding to streptavidin beads.Pre-clear the lysate with streptavidin beads before adding the biotinylated bait. Increase the number and stringency of washes.
Insufficient removal of excess biotin.Ensure complete removal of free biotin using a desalting column or extensive dialysis.[5]
Protein Precipitation High concentration of biotinylation reagent.Optimize the molar excess of Sulfo-NHS-biotin.
Inappropriate buffer conditions.Ensure the buffer is compatible with the protein's stability.

References

  • HOOK™ Sulfo-NHS-Biotin, For the coupling of biotin to protein amine groups (Cat. # BS-06). G-Biosciences. [Link]

  • Cell Surface Protein Biotinylation and Analysis. Bio-protocol. [Link]

  • Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. PubMed. [Link]

  • Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC. [Link]

  • Biotinylation of Cell Surface Proteins. Bio-protocol. [Link]

  • Biotinylation of capture reagent E-learning video. YouTube. [Link]

  • Surface protein biotinylation. Protocols.io. [Link]

  • Transmembrane Domain Length of Influenza a Virus M2 Does Not Determine Its Non-Lipid Raft Localization. MDPI. [Link]

  • Sulfo-NHS-LC-Biotin Kit Protocol. Elabscience. [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]

Sources

Application Notes and Protocols: Labeling of Proteins in Living Cells with Sulfo-NHS-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for biotinylating proteins on the surface of living cells using Sulfo-NHS-biotin. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust and reproducible results.

Foundational Principles: The Chemistry and Advantages of Sulfo-NHS-Biotin for Live Cell Labeling

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences. The exceptionally high affinity of biotin for avidin and streptavidin (Kd ≈ 10-15 M) forms the basis for highly specific and sensitive detection and purification applications.[1] For the study of cell surface proteins in their native environment, the choice of biotinylation reagent is critical.

Sulfo-NHS-Biotin: A Superior Choice for Cell Surface Labeling

Sulfo-NHS-biotin (Sulfosuccinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is an amine-reactive biotinylation reagent specifically designed for labeling proteins on the surface of living cells.[2][3] Its utility stems from two key chemical properties:

  • Membrane Impermeability: The addition of a sulfonate group (-SO3-) to the N-hydroxysuccinimide (NHS) ester ring renders the molecule water-soluble and negatively charged.[2][4] This charge prevents the reagent from passively crossing the intact plasma membrane of living cells, ensuring that biotinylation is restricted to extracellularly exposed protein domains.[5][6]

  • Amine Reactivity: The NHS ester moiety reacts efficiently with primary amines (-NH2), which are abundantly available on the side chains of lysine residues and the N-termini of polypeptides.[4][7] This reaction, occurring under physiological pH conditions (typically pH 7.2-8.0), forms a stable amide bond, covalently linking biotin to the target protein.[5][8]

The reaction of Sulfo-NHS-biotin with a primary amine on a cell surface protein is depicted below.

G cluster_reactants Reactants cluster_products Products Protein Cell Surface Protein (with primary amine -NH2) BiotinylatedProtein Biotinylated Protein (stable amide bond) Protein->BiotinylatedProtein Reaction (pH 7.2-8.0) SulfoNHSBiotin Sulfo-NHS-Biotin SulfoNHSBiotin->BiotinylatedProtein SulfoNHS Sulfo-NHS (leaving group) SulfoNHSBiotin->SulfoNHS

Critical Parameters and Optimization: A Scientist's Guide to Success

Achieving specific and efficient labeling of cell surface proteins requires careful consideration of several experimental parameters.

ParameterRecommendationRationale and Scientific Insight
Cell Health and Confluency Use healthy, actively growing cells at 80-90% confluency.Healthy cells maintain membrane integrity, which is crucial for preventing the internalization of Sulfo-NHS-biotin and subsequent labeling of intracellular proteins. High confluency ensures a sufficient amount of protein for downstream analysis.
Reaction Buffer Use an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), at a pH of 7.2-8.0.Buffers containing primary amines (e.g., Tris or glycine) will compete with the target proteins for reaction with the Sulfo-NHS-biotin, thereby reducing labeling efficiency.[9] The reaction rate increases with higher pH, but the rate of hydrolysis of the NHS ester also increases, which can lower efficiency. A pH of 7.2-8.0 offers a good compromise.[5]
Sulfo-NHS-Biotin Concentration Typically 0.25-1.0 mg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.A higher concentration can increase labeling efficiency but may also impact cell viability. It is recommended to start with a concentration of 0.5 mg/mL and optimize as needed.
Reaction Temperature 4°C (on ice) or room temperature.Performing the incubation at 4°C can reduce the active internalization of the biotin reagent by endocytosis, thus enhancing the specificity for cell surface proteins.[4][6]
Incubation Time 15-30 minutes.A shorter incubation time minimizes potential effects on cell viability and reduces the chances of internalization. The optimal time may vary between cell types.
Quenching Use a buffer containing a primary amine, such as 100 mM glycine or Tris, to stop the reaction.The primary amines in the quenching buffer will react with any excess Sulfo-NHS-biotin, effectively stopping the labeling reaction and preventing non-specific labeling during subsequent steps.[4]

Experimental Protocols: From Cell Culture to Labeled Lysate

This section provides detailed, step-by-step protocols for the biotinylation of cell surface proteins on both adherent and suspension cells.

Materials
  • Healthy, sub-confluent cell culture (adherent or suspension)

  • Sulfo-NHS-Biotin (stored at -20°C with desiccant)

  • Ice-cold, sterile Phosphate-Buffered Saline (PBS), pH 8.0

  • Ice-cold Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Protocol: Labeling of Adherent Cells
  • Cell Preparation: Aspirate the culture medium from the plate of adherent cells.

  • Washing: Gently wash the cells twice with ice-cold PBS (pH 8.0) to remove any residual culture medium containing proteins and amines.[4]

  • Biotinylation Reaction:

    • Immediately before use, prepare the Sulfo-NHS-biotin solution in ice-cold PBS (pH 8.0) at the desired concentration (e.g., 0.5 mg/mL).

    • Add the Sulfo-NHS-biotin solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate on a rocking platform at 4°C for 30 minutes.[10]

  • Quenching: Aspirate the biotinylation solution and immediately add ice-cold Quenching Buffer. Incubate for 5-10 minutes at 4°C with gentle agitation to quench any unreacted Sulfo-NHS-biotin.[4]

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

  • Cell Lysis: The cells are now ready for lysis using a buffer compatible with your downstream application (see Section 4.2).

Protocol: Labeling of Suspension Cells
  • Cell Preparation: Pellet the suspension cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Gently resuspend the cell pellet in ice-cold PBS (pH 8.0) and pellet again. Repeat this wash step twice to remove all traces of culture medium.[8]

  • Biotinylation Reaction:

    • Immediately before use, prepare the Sulfo-NHS-biotin solution in ice-cold PBS (pH 8.0) at the desired concentration.

    • Resuspend the cell pellet in the Sulfo-NHS-biotin solution at a concentration of approximately 1 x 107 cells/mL.

    • Incubate on a rotator or rocker at 4°C for 30 minutes.

  • Quenching: Pellet the cells and resuspend them in ice-cold Quenching Buffer. Incubate for 5-10 minutes at 4°C with gentle mixing.

  • Final Washes: Pellet the cells and wash them three times with ice-cold PBS.

  • Cell Lysis: The biotinylated cell pellet is now ready for lysis.

Downstream Applications: Unlocking the Potential of Biotinylated Proteins

The true power of cell surface biotinylation lies in the ability to subsequently isolate and analyze the labeled proteins.

Experimental Workflow Overview

G Start Living Cells Biotinylation Cell Surface Biotinylation (Sulfo-NHS-Biotin) Start->Biotinylation Lysis Cell Lysis Biotinylation->Lysis AffinityPurification Streptavidin Affinity Purification Lysis->AffinityPurification Elution Elution of Biotinylated Proteins AffinityPurification->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

Cell Lysis and Affinity Purification

Lysis Buffer Considerations:

The choice of lysis buffer is critical and depends on the downstream application. For affinity purification using streptavidin beads, RIPA buffer is a common choice as it effectively solubilizes membrane proteins. However, the detergent composition can affect the efficiency of elution from streptavidin beads.[4] It is crucial to include protease inhibitors in the lysis buffer to prevent protein degradation.

Protocol for Streptavidin Affinity Purification:

  • Lysate Preparation: Lyse the biotinylated cells in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

  • Bead Preparation: Wash streptavidin-conjugated agarose or magnetic beads with the lysis buffer to equilibrate them.

  • Binding: Add the clarified cell lysate to the equilibrated streptavidin beads and incubate with gentle rotation for 1-2 hours at 4°C to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., high salt, non-ionic detergents) can further reduce background.[11]

  • Elution: Elute the bound biotinylated proteins from the streptavidin beads. This is typically achieved by boiling the beads in SDS-PAGE sample buffer. For applications where native proteins are required, elution can be performed with a buffer containing a high concentration of free biotin, although this is less efficient due to the strong biotin-streptavidin interaction.[4]

Analysis by Western Blotting

Western blotting is a common method to detect specific biotinylated proteins.

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Detection:

    • For a specific protein of interest: Incubate the membrane with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • To detect all biotinylated proteins: Incubate the membrane with HRP-conjugated streptavidin.

  • Visualization: Detect the signal using a chemiluminescent substrate.

Self-Validating Systems: Essential Controls for Scientific Rigor

To ensure the validity of your results, it is imperative to include the following controls in your experiments:

  • Negative Control (Unlabeled Cells): Process a sample of cells that have not been treated with Sulfo-NHS-biotin in parallel. This control is essential to identify proteins that bind non-specifically to the streptavidin beads.

  • Positive Control (Total Lysate): Analyze a small fraction of the total cell lysate before affinity purification. This allows you to confirm the presence of your protein of interest in the starting material.

  • Loading Control: When performing western blots, probe for a known intracellular protein (e.g., GAPDH or Aldolase A) in the eluted fraction.[12] The absence of this protein confirms that the biotinylation was specific to the cell surface and that the cells remained intact during the labeling process. Conversely, probing for a known plasma membrane protein, such as Na+/K+-ATPase, can serve as a positive control for successful enrichment.[12]

Troubleshooting: A Guide to Common Pitfalls and Their Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or no biotinylation Inactive Sulfo-NHS-biotin reagent (hydrolyzed).Sulfo-NHS-biotin is moisture-sensitive.[9] Always allow the reagent to equilibrate to room temperature before opening. Prepare the solution immediately before use and discard any unused portion.
Presence of primary amines in the reaction buffer.Use an amine-free buffer such as PBS or HBSS.[9]
Insufficient concentration of Sulfo-NHS-biotin.Empirically determine the optimal concentration for your cell type.
High background/non-specific binding Incomplete quenching of the reaction.Ensure the quenching step is performed thoroughly with a sufficient concentration of a primary amine-containing buffer.
Inadequate washing of streptavidin beads.Increase the number and stringency of washes after the binding step. Consider using buffers with higher salt concentrations or different detergents.[11]
Cell lysis during biotinylation.Ensure cells are healthy and handled gently. Perform the labeling at 4°C to minimize cell stress and endocytosis.[6]
Detection of intracellular proteins Loss of membrane integrity.Use healthy, sub-confluent cells. Minimize mechanical stress during handling. Include a viability assay post-labeling to confirm cell health.
Reagent internalization.Perform the labeling reaction at 4°C to reduce endocytosis.[6]

References

  • Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. (2022). PMC. [Link]

  • How can I reduce non-specific binding of protein using Streptavidin beads?. (2021). ResearchGate. [Link]

  • A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. (n.d.). PMC. [Link]

  • Biotin labeling and quantitation of cell-surface proteins. (2001). PubMed. [Link]

  • Cell Surface Protein Biotinylation and Analysis. (n.d.). Bio-protocol. [Link]

  • Guidelines for plasma membrane protein detection by surface biotinylation. (n.d.). PMC. [Link]

  • An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis. (n.d.). PMC. [Link]

  • (PDF) Cell surface biotinylation in the determination of epithelial membrane polarity. (n.d.). ResearchGate. [Link]

  • Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay. (1996). PubMed. [Link]

  • sBioSITe enables sensitive identification of the cell surface proteome through direct enrichment of biotinylated peptides. (2023). PMC. [Link]

  • High-throughput Biotinylation of Proteins. (n.d.). PMC. [Link]

  • Benchmarking and Automating the Biotinylation Proteomics Workflow. (2024). PMC. [Link]

  • Halflife of a protein / Biotinylation basic questions. (2012). ResearchGate. [Link]

  • Cell Surface Protein Biotinylation and Analysis. (n.d.). Bio-protocol. [Link]

  • Critical reagents for ligand-binding assays: process development methodologies to enable high-quality reagents. (2022). Future Science. [Link]

  • BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS Materials. (n.d.). Cold Spring Harbor Laboratory Press. [Link]

  • Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models. (2016). NIH. [Link]

  • Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics. (n.d.). Cancer Genomics & Proteomics. [Link]

  • (PDF) Benchmarking and Automating the Biotinylation Proteomics Workflow. (2024). ResearchGate. [Link]

  • Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. (n.d.). Cytiva. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (n.d.). PMC. [Link]

  • Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin. (n.d.). PubMed. [Link]

  • Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells. (2022). eLife. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. [Link]

  • An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis. (n.d.). PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Biotinylation Efficiency with Sulfo-NHS-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Sulfo-NHS-biotin labeling. As Senior Application Scientists, we've designed this guide to provide not just protocols, but the underlying rationale to empower you to diagnose and resolve common issues encountered during biotinylation experiments. Our goal is to help you achieve consistent and optimal labeling of your proteins, antibodies, and other amine-containing macromolecules.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of Sulfo-NHS-biotin.

Q1: What is the optimal pH for biotinylating my protein with Sulfo-NHS-biotin?

The optimal pH range for the reaction between Sulfo-NHS-biotin and primary amines (like the side chain of lysine residues) is between 7 and 9.[1][2][3][4] The reaction rate increases with higher pH. However, a competing reaction, the hydrolysis of the NHS-ester, also accelerates at higher pH, which can inactivate the reagent before it couples to the protein.[1][5] Therefore, a pH range of 7.2-8.0 is a recommended starting point for most applications, balancing efficient labeling with reagent stability.[2][6]

Q2: Which buffers should I use for the biotinylation reaction?

It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the Sulfo-NHS-biotin, significantly reducing labeling efficiency.[2][3][4][6][7]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)[2][6]

  • Bicarbonate/Carbonate buffer (pH 8.0-9.0)

  • HEPES buffer

If your protein is in a buffer containing primary amines, a buffer exchange must be performed via dialysis or a desalting column before starting the biotinylation.[3][6]

Q3: Can I prepare a stock solution of Sulfo-NHS-biotin and store it for later use?

No, it is strongly advised not to prepare stock solutions of Sulfo-NHS-biotin for storage. The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis in aqueous solutions, rendering it non-reactive.[1][6] The reagent should be dissolved in a suitable solvent (e.g., ultrapure water) immediately before use.[3][6] Any unused reconstituted reagent should be discarded.[1][3][6]

Q4: How should I properly store and handle the solid Sulfo-NHS-biotin reagent?

Sulfo-NHS-biotin is moisture-sensitive.[1][6] It should be stored at -20°C with a desiccant.[1][3][6] Crucially, before opening the vial, it must be allowed to equilibrate to room temperature.[3][6] This prevents atmospheric moisture from condensing onto the cold powder, which would lead to hydrolysis and inactivation of the reagent.[2]

Q5: How do I stop the biotinylation reaction and remove the excess reagent?

The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[1][8] A final concentration of 25-100mM is typically effective.[1][8] After quenching, the excess, unreacted Sulfo-NHS-biotin and the hydrolyzed biotin byproduct can be removed by dialysis or with a desalting spin column.[2][3][6] This purification step is essential before performing any quantification assays, like the HABA assay, to ensure accurate measurement of biotin incorporation.[1][6]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low biotinylation efficiency.

Problem: Low or No Biotinylation Detected

This is the most common issue. The underlying cause can often be traced to one of the following factors.

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for troubleshooting poor biotinylation outcomes.

G start Low/No Biotinylation Signal reagent_check Was Sulfo-NHS-biotin freshly prepared and handled correctly? start->reagent_check buffer_check Was the reaction buffer free of primary amines (e.g., Tris, Glycine)? reagent_check->buffer_check Yes sol_reagent Solution: 1. Use fresh reagent. 2. Equilibrate to RT before opening. 3. Discard unused solution. reagent_check->sol_reagent No ph_check Was the reaction buffer pH within the optimal range (7.2 - 8.0)? buffer_check->ph_check Yes sol_buffer Solution: 1. Use a recommended buffer (e.g., PBS). 2. Perform buffer exchange if needed. buffer_check->sol_buffer No ratio_check Was the molar excess of biotin sufficient for the protein concentration? ph_check->ratio_check Yes sol_ph Solution: 1. Verify buffer pH. 2. Adjust if necessary. ph_check->sol_ph No protein_check Are primary amines accessible on the protein surface? ratio_check->protein_check Yes sol_ratio Solution: 1. Increase molar excess of biotin. 2. Concentrate protein if possible. ratio_check->sol_ratio No sol_protein Solution: Consider a biotinylation reagent with a longer spacer arm. protein_check->sol_protein No

Caption: A step-by-step decision tree for troubleshooting low biotinylation.

Detailed Analysis of Potential Causes and Solutions
Possible Cause Explanation Recommended Solution
Hydrolyzed Reagent The NHS-ester of Sulfo-NHS-biotin is highly susceptible to hydrolysis, especially in the presence of moisture.[1][6] Using old or improperly stored/handled reagent is a primary cause of failure.Always use freshly prepared reagent for each experiment.[3][6] Ensure the vial is brought to room temperature before opening to prevent condensation.[2][3][6] Discard any unused reconstituted reagent.[1][3][6]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) or other amine-containing additives (e.g., sodium azide) will compete with the primary amines on your protein, drastically reducing labeling efficiency.[2][3][4][6][7]Ensure your protein is in an amine-free buffer like PBS. If necessary, perform a buffer exchange via dialysis or a desalting column before starting the biotinylation reaction.[3][6]
Suboptimal pH The reaction of Sulfo-NHS esters with primary amines is pH-dependent. At pH values below 7, the reaction is slow. While the reaction is faster at pH > 8, the rate of hydrolysis also increases significantly, reducing the amount of active reagent available.[1][5]Verify the pH of your reaction buffer and adjust to the 7.2-8.0 range if necessary.[2][6]
Insufficient Molar Excess of Biotin The ratio of biotin reagent to protein is critical for efficient labeling. For dilute protein solutions, a higher molar excess of biotin is required to drive the reaction forward.[2]As a starting point, a 20- to 50-fold molar excess is often recommended for antibodies.[2] You may need to optimize this ratio for your specific protein.
Low Protein Concentration Labeling efficiency can be lower with dilute protein solutions (<1 mg/mL) due to less favorable reaction kinetics.If possible, concentrate your protein before biotinylation.[2]
Inaccessible Primary Amines The primary amines (N-terminus and lysine side chains) on your protein of interest may be sterically hindered or buried within the protein's tertiary structure, making them unavailable for labeling.Consider using a biotinylation reagent with a longer spacer arm to overcome potential steric hindrance.[2]
Problem: Poor Protein Recovery After Desalting/Purification
Possible Cause Explanation Recommended Solution
Protein Precipitation The desalting process or buffer conditions may be causing your protein to precipitate. This can be due to changes in buffer composition, pH, or protein concentration during the purification process.Ensure the desalting column is equilibrated with a suitable buffer for your protein's stability. Consider adding stabilizing agents (e.g., glycerol) if compatible with downstream applications.
Incorrect Column Choice The molecular weight cut-off (MWCO) of the desalting column may be inappropriate for your protein, leading to its loss during the purification step.Select a desalting column with an MWCO that is significantly smaller than the molecular weight of your protein to ensure its retention.[2]

Experimental Protocols

Protocol 1: Standard Protein Biotinylation with Sulfo-NHS-Biotin

This protocol provides a general procedure for biotinylating a protein. Optimization may be required for your specific application.

Materials:
  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • Sulfo-NHS-biotin

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Desalting columns or dialysis equipment

  • Ultrapure water

Procedure:
  • Prepare the Protein Sample: Ensure your protein is at a suitable concentration in an amine-free buffer (e.g., PBS). If your protein is in a buffer containing amines, perform a buffer exchange.[3][6]

  • Calculate the Required Amount of Biotin: Determine the amount of Sulfo-NHS-biotin needed to achieve the desired molar excess (e.g., 20-fold).

  • Prepare Sulfo-NHS-biotin Solution: Immediately before use, warm the vial of Sulfo-NHS-biotin to room temperature.[3][6] Dissolve the required amount in ultrapure water to make a 10 mM solution (e.g., 2.2 mg in 500 µL).[3][6]

  • Reaction: Add the freshly prepared Sulfo-NHS-biotin solution to your protein sample.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer.[2][3][6]

Biotinylation Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Add Biotin Solution to Protein p1->r1 p2 Equilibrate & Dissolve Sulfo-NHS-Biotin (Freshly Prepared) p2->r1 r2 Incubate: RT for 30-60 min or 4°C for 2 hours r1->r2 c1 Quench Reaction (e.g., Tris buffer) r2->c1 c2 Remove Excess Biotin (Desalting/Dialysis) c1->c2 c3 Biotinylated Protein Ready for Use c2->c3

Caption: Workflow for protein biotinylation using Sulfo-NHS-biotin.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.[1] It relies on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[1]

Materials:
  • Biotinylated protein sample (purified)

  • HABA/Avidin solution

  • Spectrophotometer and cuvettes

Procedure:
  • Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).

  • Add a known volume of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

  • Measure the absorbance at 500 nm again (A500_HABA/Avidin/Biotin).

  • Calculate the change in absorbance (ΔA500 = A500_HABA/Avidin - A500_HABA/Avidin/Biotin).

  • Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex to calculate the concentration of biotin in your sample. This allows you to determine the average number of biotin molecules per protein molecule.

Note: Detailed calculations can be found in the documentation provided with HABA assay kits.[6]

Understanding the Chemistry: Reaction vs. Hydrolysis

Successful biotinylation hinges on the competition between two reactions: the desired reaction with primary amines and the undesirable hydrolysis of the Sulfo-NHS-ester.

G cluster_reaction Desired Reaction Pathway cluster_hydrolysis Competing Hydrolysis reagent Sulfo-NHS-Biotin (Active) product Biotinylated Protein (Stable Amide Bond) reagent->product pH 7-9 hydrolyzed Hydrolyzed Biotin (Inactive) reagent->hydrolyzed Increases with pH protein Protein-NH2 (Primary Amine) protein->product water H2O water->hydrolyzed

Caption: The competition between amine reaction and hydrolysis of Sulfo-NHS-biotin.

As the diagram illustrates, while higher pH favors the reaction with amines, it more significantly accelerates hydrolysis.[5] A study by Grumbach and Veh (1991) demonstrated that the half-life of a similar compound, sulpho-NHS-LC-biotin, was less than 15 minutes at pH values above 8.0, but exceeded 2 hours at pH values below 6.5.[5] This underscores the importance of working within the recommended pH 7.2-8.0 range and using the reagent promptly after reconstitution to maximize the desired reaction pathway.[5]

References

  • HOOK™ Sulfo-NHS-Biotin Product Manual. G-Biosciences. [Link]

  • Grumbach, I. M., & Veh, R. W. (1991). Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. Journal of Immunological Methods, 140(2), 205–210. [Link]

  • EZ-Link Sulfo-NHS-LC-Biotin Product Information Sheet. Fisher Scientific. [Link]

Sources

Optimizing incubation time and temperature for biotinylation reactions.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Incubation Time and Temperature

Welcome to the technical support center. As a senior application scientist, I understand that successful bioconjugation hinges on the precise control of reaction parameters. Biotinylation, while a robust and widely used technique, is a delicate balance between achieving a high degree of labeling and preserving the structural and functional integrity of your target molecule. This guide provides in-depth, field-proven insights into mastering two of the most critical variables in your biotinylation workflow: incubation time and temperature.

Here, we will move beyond simple protocol steps to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers have when setting up their biotinylation reactions.

Q1: What are the standard, "go-to" incubation conditions for a typical protein biotinylation using an NHS-ester reagent?

For most antibody and protein labeling experiments using N-hydroxysuccinimide (NHS) ester-based biotin reagents, a reliable starting point is to incubate the reaction for 30-60 minutes at room temperature (20-25°C) or for 2 hours on ice (approx. 4°C) .[1][2] Many standard protocols recommend a 30-minute incubation at room temperature as it provides a good balance between reaction efficiency and protein stability.[2][3]

Q2: Why would I choose to incubate at 4°C instead of room temperature?

Incubating at 4°C is the preferred method for several key scenarios:

  • Protein Stability: If your protein is known to be sensitive, unstable, or prone to aggregation, the lower temperature helps maintain its native conformation throughout the labeling process.[4][5]

  • Preventing Aggregation: High temperatures can sometimes promote protein aggregation, especially at high concentrations or with extensive labeling.[6] A 4°C incubation minimizes this risk.

  • Extended Reaction Times: If you need to perform a very long incubation (e.g., overnight) to label a protein with few reactive sites, 4°C is essential. It significantly slows the rate of hydrolysis of the biotin reagent in the aqueous buffer, ensuring it remains active for a longer duration.[7]

Q3: How does temperature mechanistically affect the biotinylation reaction?

Temperature has a dual effect on the reaction, creating a critical optimization challenge:

  • Reaction Kinetics: Like most chemical reactions, increasing the temperature increases the rate of the desired reaction between the biotin reagent (e.g., NHS ester) and the primary amines on your protein.[7] This means you can achieve a target degree of labeling faster at room temperature than on ice.

  • Reagent Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which renders the biotin reagent inactive. This undesirable hydrolysis reaction is also accelerated by higher temperatures and, particularly, by higher pH.[8][9]

Therefore, the goal is to find a temperature that maximizes the labeling reaction while minimizing both reagent hydrolysis and any potential for protein denaturation.

Q4: Can I incubate my reaction for longer than the recommended time to get more labeling?

You can, but it's a strategy of diminishing returns, especially at room temperature. After a certain point (often around 1-2 hours at RT), the majority of the NHS-ester reagent will have either reacted with the protein or become hydrolyzed.[3] Extending the time further may not significantly increase the degree of biotinylation but could increase the risk of protein degradation or aggregation. If a higher degree of labeling is required, it is often more effective to increase the molar excess of the biotin reagent rather than simply extending the incubation time. For longer incubations, it is highly recommended to perform them at 4°C.[1][7]

Troubleshooting Guide: Time and Temperature Issues

This guide addresses specific problems you may encounter and provides direct, actionable solutions.

Problem: My biotinylation efficiency is very low or non-existent.

  • Possible Cause 1: Incubation time was too short or the temperature was too low.

    • Scientific Rationale: The reaction may not have had sufficient time or energy to proceed to completion, especially if the target protein has few accessible primary amines or if you are using a low molar ratio of biotin.

    • Solution: First, confirm that your reagents and buffer are optimal (see below). Then, systematically increase the incubation time. For a room temperature reaction, try extending the incubation from 30 minutes to 60 or 90 minutes. Alternatively, if you were incubating on ice, switch to a room temperature incubation. Always verify your results with a quantitative method like a HABA assay to measure the molar substitution ratio (MSR).[10]

  • Possible Cause 2: The biotin reagent was hydrolyzed before it could react.

    • Scientific Rationale: NHS-ester reagents are highly moisture-sensitive.[7][11] If the reagent vial is opened while still cold, atmospheric moisture will condense on the powder, causing rapid hydrolysis. Hydrolysis also occurs in your aqueous reaction buffer, a process accelerated by higher temperatures and pH.[9]

    • Solution: Always allow the biotin reagent vial to fully equilibrate to room temperature before opening it.[11] Prepare the solution of the biotin reagent immediately before use; do not prepare stock solutions for storage.[7][11] If you suspect hydrolysis is occurring too quickly in your reaction, consider lowering the temperature from room temperature to 4°C and extending the incubation time accordingly.

Problem: I'm seeing significant precipitation or aggregation of my protein.

  • Possible Cause 1: The incubation temperature is too high for my protein.

    • Scientific Rationale: The combination of chemical modification and thermal stress can cause proteins to partially unfold and expose hydrophobic regions, leading to aggregation.[5][6] This is a common issue for proteins that are inherently unstable.

    • Solution: Immediately reduce the incubation temperature. If you are working at room temperature, switch all subsequent experiments to 4°C or on ice.[1] You may need to compensate for the slower reaction rate by increasing the incubation time (e.g., from 30 minutes at RT to 2 hours at 4°C).

  • Possible Cause 2: The incubation was too long, leading to over-biotinylation.

    • Scientific Rationale: Attaching an excessive number of biotin molecules can alter the protein's surface charge and conformation, leading to a loss of solubility and aggregation.[4][12][13]

    • Solution: Perform a time-course experiment to find the optimal incubation period. Set up identical reactions and quench them at different time points (e.g., 15, 30, 60, and 120 minutes). Analyze each sample for both the degree of biotinylation and for signs of aggregation (e.g., via SDS-PAGE or dynamic light scattering). This will allow you to identify the time point that yields sufficient labeling without inducing precipitation.

Data Summary: Recommended Incubation Conditions

This table provides starting points for optimizing your biotinylation reactions. Note that these are general guidelines and empirical validation is always required for a new system.

Condition / Target MoleculeRecommended TemperatureRecommended Incubation TimeRationale & Key Considerations
Standard Protocol (e.g., robust IgG) Room Temp (20-25°C)30 - 60 minutesProvides a rapid and efficient reaction for stable proteins.[3][14] Most common starting point.
Sensitive or Aggregation-Prone Proteins 4°C (on ice)2 - 4 hoursMinimizes the risk of protein denaturation and aggregation.[1][4] The slower reaction rate is compensated by a longer incubation time.
Difficult-to-Label Proteins Room Temp (20-25°C)2 hoursFor proteins with few accessible amines, a longer incubation at a moderate temperature can increase yield. Monitor closely for aggregation.
Overnight Incubations 4°C (on ice)8 - 12 hoursNecessary only for very challenging labeling scenarios. The low temperature is critical to preserve the activity of the biotin reagent over the extended period.[7]
Workflow & Diagrams
Logical Workflow for Optimizing Time and Temperature

The process of optimizing your biotinylation reaction should be systematic. This diagram illustrates the decision-making process for troubleshooting and refining your protocol.

G cluster_start cluster_eval cluster_outcomes cluster_actions_low_yield cluster_actions_aggregation start Standard Protocol: 30 min @ Room Temp 20:1 Biotin:Protein Ratio eval 1. Quantify Biotinylation (HABA) 2. Check for Aggregation (Visual/SDS-PAGE) 3. Assess Protein Activity start->eval success Success! Protocol Optimized eval->success Optimal low_yield Problem: Low Yield (< 2 biotins/protein) eval->low_yield Sub-optimal aggregation Problem: Aggregation or Loss of Activity eval->aggregation Problematic action_ly1 Increase Incubation Time (e.g., to 60-120 min) low_yield->action_ly1 action_ly2 Increase Molar Ratio (e.g., to 40:1) low_yield->action_ly2 action_ly3 Check Reagent & Buffer pH (Ensure pH 7.2-8.0, Amine-Free) low_yield->action_ly3 action_agg1 Decrease Temperature (Move to 4°C for 2h) aggregation->action_agg1 action_agg2 Decrease Molar Ratio (e.g., to 10:1) aggregation->action_agg2 action_agg3 Decrease Incubation Time (e.g., to 15 min) aggregation->action_agg3 action_ly1->eval Re-evaluate action_ly2->eval Re-evaluate action_agg1->eval Re-evaluate action_agg2->eval Re-evaluate action_agg3->eval Re-evaluate

Caption: Troubleshooting decision tree for biotinylation optimization.

Experimental Protocol: Time-Course Optimization of Protein Biotinylation

This protocol provides a framework for systematically determining the optimal incubation time for your specific protein.

1. Preparation:

  • Prepare your protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[15] Buffers containing primary amines like Tris or glycine are incompatible and must be removed.[15][16]
  • Allow the vial of NHS-ester biotin reagent to warm completely to room temperature before opening.
  • Immediately before use, dissolve the biotin reagent in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution.[3]

2. Reaction Setup:

  • Set up a single, larger-volume biotinylation reaction to ensure consistency. For example, combine 500 µL of your protein solution with the calculated volume of 10 mM biotin reagent to achieve a desired molar excess (a 20:1 ratio is a good starting point). Mix gently but thoroughly.
  • Start a timer immediately after adding the biotin reagent.

3. Time-Course Sampling:

  • At each designated time point (e.g., T=15 min, T=30 min, T=60 min, T=120 min), withdraw an aliquot (e.g., 100 µL) from the main reaction tube.
  • Immediately quench the reaction in the aliquot by adding a quenching buffer (e.g., 10 µL of 1M Tris-HCl, pH 8.0) to a final concentration of ~50-100 mM.[1] This will consume any unreacted biotin reagent. Let the quenched aliquot sit for 15-30 minutes.

4. Purification and Analysis:

  • For each quenched time-point aliquot, remove the excess and quenched biotin reagent using a desalting column (e.g., a PD-10 column) equilibrated with your desired storage buffer (e.g., PBS).[4][15]
  • Assess Biotinylation Level: Use a HABA assay or a similar method to determine the molar substitution ratio (moles of biotin per mole of protein) for each time point.[10]
  • Assess Protein Integrity:
  • Run each time-point sample on an SDS-PAGE gel. Look for the appearance of high-molecular-weight smears or bands, which indicate aggregation.
  • If possible, perform a functional assay on each sample to ensure the protein's biological activity is retained.

5. Interpretation:

  • Plot the molar substitution ratio against incubation time.
  • Compare this data with your protein integrity analysis.
  • Select the incubation time that provides a sufficient level of biotinylation before the onset of significant aggregation or loss of function. This is your optimal incubation time.
References
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Singh, P., Bapat, A., & Sane, A. (2018). Reversible biotinylation of purified proteins for measuring protein–protein interactions. MethodsX, 5, 1613-1620. Retrieved from [Link]

  • Sartorius. (n.d.). Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. Retrieved from [Link]

  • Interchim. (2008). How to Biotinylate with Quantifiable Results. Retrieved from [Link]

  • Langer, S. W., et al. (1986). Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. Journal of Immunological Methods, 93(1), 101-106. Retrieved from [Link]

  • Fisher Scientific. (n.d.). EZ-Link Sulfo-NHS-SS-Biotin. Retrieved from [Link]

  • Schamel, W. W. (2001). Biotinylation of Protein Complexes May Lead to Aggregation as Well as to Loss of Subunits as Revealed by Blue Native PAGE. Journal of Immunological Methods, 252(1-2), 171-4. Retrieved from [Link]

  • G-Biosciences. (n.d.). HOOK™ Biotin Amine Reactive. Retrieved from [Link]

  • G-Biosciences. (n.d.). HOOK™ NHS-dPEG™4-Biotin. Retrieved from [Link]

  • PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]

Sources

Technical Support Center: A-Z Guide to Eliminating Non-Specific Binding in Biotin-Streptavidin Assays

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the comprehensive resource for researchers, scientists, and drug development professionals seeking to perfect their biotin-streptavidin assays. The unparalleled affinity between biotin and streptavidin is a cornerstone of modern biological detection, offering exceptional sensitivity.[1][2] However, this powerful interaction is not without its challenges, primarily the issue of non-specific binding (NSB), which can lead to high background, reduced signal-to-noise ratios, and ultimately, unreliable data.[3] This guide provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and eliminate NSB from your experimental workflow.

I. Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial queries regarding non-specific binding in biotin-streptavidin assays, providing concise, expert-driven answers.

Q1: What are the primary drivers of high background and non-specific binding in my biotin-streptavidin assay?

High background can originate from several sources within your assay.[4] Key culprits include:

  • Inadequate Blocking: Failure to completely saturate all potential non-specific binding sites on your solid phase (e.g., microplate wells, beads).[4][5]

  • Hydrophobic and Ionic Interactions: The inherent properties of antibodies and other proteins can cause them to adhere non-specifically to surfaces.[4]

  • Endogenous Biotin: Biological samples like cell lysates and tissue extracts naturally contain biotinylated proteins, which can be mistakenly detected by streptavidin conjugates.[2][4][6][7]

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of detection antibodies or streptavidin conjugates increases the likelihood of off-target binding.

  • Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of elevated background signals.[4][8]

  • Cross-Reactivity: Your secondary antibodies may be binding to unintended targets within the sample.[6][8]

Q2: I'm observing high background even in my negative control wells. What does this suggest?

High background in negative controls points to a problem with the assay components themselves, rather than a sample-specific issue. The most probable causes are:

  • Suboptimal Blocking: Your chosen blocking buffer may not be effective for the specific plate or surface you are using.

  • Non-Specific Binding of Detection Reagents: The streptavidin conjugate or secondary antibody may be binding directly to the plate surface.

  • Contamination: Reagents or plates may be contaminated.

Q3: Can the choice between avidin, streptavidin, and NeutrAvidin impact non-specific binding?

Yes, the choice of biotin-binding protein is critical. While all bind biotin with high affinity, they have distinct properties that influence NSB.[3][9][10]

  • Avidin: Derived from egg whites, avidin is glycosylated and has a high isoelectric point (pI), which can lead to significant non-specific binding through electrostatic and lectin-like interactions.[2][3][9]

  • Streptavidin: Isolated from Streptomyces avidinii, streptavidin is not glycosylated and has a near-neutral pI, resulting in considerably lower non-specific binding compared to avidin.[2][3][9]

  • NeutrAvidin: This is a deglycosylated form of avidin, which removes the carbohydrate-based source of non-specific binding and has a neutral pI, making it an excellent choice for minimizing background.[2][9]

For most applications, streptavidin or NeutrAvidin are the preferred reagents to minimize non-specific binding.[2][3]

Q4: How does endogenous biotin in my samples interfere with the assay, and how can I mitigate this?

Endogenous biotin, present in all living cells, can be a significant source of interference.[2][11] Free biotin in the sample can saturate the binding sites on the streptavidin conjugate, preventing it from binding to your biotinylated detection antibody, leading to falsely low signals.[1][12] Conversely, endogenous biotinylated proteins can be captured and detected, leading to falsely high signals.[6]

Mitigation Strategy: Implement an avidin/biotin blocking step before adding your biotinylated antibody. This involves sequentially incubating the sample with an excess of streptavidin to bind all endogenous biotin, followed by an incubation with excess free biotin to saturate any remaining binding sites on the streptavidin.[11]

II. Troubleshooting Guides: A Systematic Approach to Problem Solving

This section provides a structured, in-depth guide to systematically troubleshoot and resolve non-specific binding issues at each critical stage of your biotin-streptavidin assay.

Guide 1: Optimizing Your Blocking Strategy

Effective blocking is the cornerstone of a clean assay. The goal is to coat all unoccupied sites on the solid phase to prevent the non-specific adsorption of assay reagents.

The Causality: Polystyrene microplates and other surfaces have hydrophobic and charged regions that can non-specifically bind proteins. A good blocking agent will effectively occupy these sites without interfering with the specific interactions of your assay.

Troubleshooting Workflow:

Caption: Workflow for optimizing blocking conditions.

Comparative Data: Common Blocking Buffers

Blocking AgentTypical ConcentrationAdvantagesDisadvantages & Causality
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available.Can have batch-to-batch variability. Some BSA preparations contain endogenous biotin, which can interfere with the assay.[3][13]
Non-fat Dry Milk 1-5% (w/v)Effective and inexpensive.Contains endogenous biotin and phosphoproteins, which can lead to high background in some assays.[3] Not recommended for use in antibody diluents.[3]
Gelatin (Fish Skin) 0.1-1% (w/v)Does not contain biotin. Good for reducing certain types of non-specific binding.Can have lower blocking efficiency than BSA or milk in some cases.
Commercial Blockers VariesOptimized formulations, often protein-free, with low batch-to-batch variability.[5]Higher cost.

Protocol: Validating Your Blocking Buffer

  • Coat Plate: Coat wells of a microplate with your capture antibody or antigen as per your standard protocol.

  • Block: Block different sets of wells with a panel of blocking buffers (e.g., 1% BSA, 5% non-fat dry milk, and a commercial blocker). Incubate for 1-2 hours at room temperature or 37°C.[14]

  • Wash: Wash the plate thoroughly.

  • Add Conjugate: Add only the streptavidin-HRP conjugate (or other detection reagent) diluted in each respective blocking buffer.

  • Wash: Wash the plate again.

  • Develop: Add substrate and measure the signal.

  • Analyze: The blocking buffer that yields the lowest signal is the most effective at preventing non-specific binding of your detection conjugate.

Guide 2: Refining Reagent Concentrations and Incubation Parameters

Using the optimal concentration of antibodies and streptavidin conjugates is a balancing act between achieving a strong specific signal and minimizing non-specific binding.

The Causality: Excessively high concentrations of detection reagents lead to a higher probability of low-affinity, non-specific interactions with the solid phase or other proteins.

Troubleshooting Workflow:

Caption: Logic for optimizing reagent concentrations.

Protocol: Checkerboard Titration for Optimal Reagent Concentrations

This method allows you to simultaneously test various concentrations of your biotinylated detection antibody and your streptavidin conjugate to find the combination that gives the best signal-to-noise ratio.

  • Prepare Plate: Prepare a microplate with your captured antigen and a set of negative control (no antigen) wells. Block the plate with your optimized blocking buffer.

  • Dilute Biotinylated Antibody: Prepare a series of dilutions of your biotinylated antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in your blocking buffer. Add these dilutions to the rows of the plate.

  • Incubate and Wash: Incubate and wash according to your standard protocol.

  • Dilute Streptavidin Conjugate: Prepare a series of dilutions of your streptavidin conjugate (e.g., 1:1000, 1:2000, 1:5000, 1:10000) in your blocking buffer. Add these dilutions to the columns of the plate.

  • Incubate, Wash, and Develop: Complete the assay as per your protocol.

  • Analyze: Create a grid of the results. Identify the combination of concentrations that provides the highest signal in the positive wells and the lowest signal in the negative control wells. This is your optimal signal-to-noise ratio.

Guide 3: Enhancing Wash Steps for a Cleaner Background

Vigorous and thorough washing is critical for removing unbound and weakly bound reagents that contribute to high background.[8]

The Causality: Insufficient washing leaves a residue of detection reagents in the well, which will generate a signal irrespective of specific binding.

Troubleshooting Workflow:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Biotin Incorporation with the HABA Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of bioconjugation, the covalent attachment of biotin to proteins and other macromolecules—a process known as biotinylation—is a cornerstone technique.[1] This simple yet powerful modification allows for highly specific and robust detection, purification, and immobilization of target molecules, underpinned by the extraordinarily strong and stable interaction between biotin and avidin or streptavidin.[1][2] However, the success of any downstream application hinges on the precise degree of biotin incorporation. Insufficient labeling can lead to weak signals and inefficient purification, while excessive biotinylation can compromise the biological activity of the protein.[3]

This guide provides a comprehensive overview of the 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay, a widely used colorimetric method for quantifying biotin incorporation.[4][5] We will delve into the assay's principles, provide a detailed experimental protocol, and critically compare it with alternative methodologies, offering the insights of a seasoned researcher to ensure your biotinylation workflows are both efficient and reliable.

The Principle of the HABA Assay: A Dance of Displacement

The HABA assay is an indirect, spectrophotometric method that relies on the competitive binding of HABA and biotin to avidin.[6] In its free form, the HABA dye has a distinct absorbance maximum. When HABA binds to avidin, it forms a yellow-orange complex, causing a significant shift in its absorbance spectrum, with a new peak appearing at 500 nm.[7][8]

The key to the assay lies in the vast difference in affinity between the avidin-HABA and avidin-biotin interactions. The avidin-biotin bond is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.[7] In contrast, the avidin-HABA interaction is much weaker, with a Kd of approximately 6 x 10⁻⁶ M.[9]

This disparity in binding affinity allows for a simple displacement reaction. When a solution containing a biotinylated protein is introduced to the pre-formed avidin-HABA complex, the biotin molecules on the protein will readily displace the HABA dye from the avidin binding sites.[10][11] This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[6][12] By measuring this change in absorbance, one can accurately quantify the degree of biotin incorporation.

Visualizing the HABA Assay Workflow

To better understand the experimental process, the following diagram illustrates the key steps involved in the HABA assay.

HABA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_haba Prepare HABA Solution prep_complex Form Avidin-HABA Complex prep_haba->prep_complex prep_avidin Prepare Avidin Solution prep_avidin->prep_complex measure_initial_abs Measure Initial A500 (Avidin-HABA) prep_complex->measure_initial_abs Transfer to Cuvette/Plate add_sample Add Biotinylated Sample measure_initial_abs->add_sample incubate Incubate & Mix add_sample->incubate measure_final_abs Measure Final A500 incubate->measure_final_abs calc_delta_abs Calculate ΔA500 measure_final_abs->calc_delta_abs calc_biotin_conc Calculate Biotin Concentration calc_delta_abs->calc_biotin_conc calc_ratio Calculate Moles Biotin/ Mole Protein calc_biotin_conc->calc_ratio

Caption: Workflow of the HABA assay for biotin quantification.

A Detailed Protocol for the HABA Assay

This protocol provides a step-by-step guide for performing the HABA assay in both cuvette and microplate formats.

I. Reagent Preparation

  • HABA Solution:

    • Dissolve 12.1 mg of HABA in 4.95 mL of purified water.

    • Add 50 µL of 1N NaOH and vortex until the HABA is completely dissolved. Filter if necessary.[4]

  • Avidin-HABA Working Solution:

    • Dissolve 5 mg of avidin in 9.7 mL of Phosphate Buffered Saline (PBS), pH 7.4.

    • Add 300 µL of the HABA solution to the avidin solution and mix well.[4] From the Bench: Ensure your PBS does not contain potassium, as it can cause precipitation.[7][10]

II. Sample Preparation

  • It is crucial to remove any free, unconjugated biotin from your biotinylated protein sample. This can be achieved through dialysis or gel filtration (desalting column).[4][7] Failure to do so will lead to an overestimation of the degree of biotinylation.

  • The protein concentration of your sample must be accurately determined using a standard protein assay (e.g., BCA or Bradford).

  • It is recommended to prepare several dilutions of your biotinylated sample to ensure the final biotin concentration falls within the linear range of the assay (typically 2-16 µM).[7]

III. Assay Procedure

A. Cuvette Format

  • Pipette 900 µL of the Avidin-HABA Working Solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm using a spectrophotometer. This is your initial absorbance (A₅₀₀ initial). The reading should ideally be between 0.9 and 1.3.[8]

  • Add 100 µL of your biotinylated protein sample to the cuvette.

  • Mix well by gently pipetting up and down or by inverting the cuvette.

  • Incubate for a few minutes at room temperature until the absorbance reading stabilizes.

  • Measure the absorbance at 500 nm again. This is your final absorbance (A₅₀₀ final).[4]

B. Microplate Format

  • Pipette 180 µL of the Avidin-HABA Working Solution into the wells of a 96-well microplate.

  • Add 20 µL of your biotinylated protein sample to the wells.

  • Include a negative control by adding 20 µL of the same buffer used for your sample to a separate well.

  • Optionally, include a positive control using a known concentration of free biotin or a biotinylated standard.[7]

  • Mix the contents of the wells by shaking on a plate shaker for 5 minutes.[7]

  • Read the absorbance at 500 nm using a microplate reader.

IV. Calculations

  • Calculate the change in absorbance (ΔA₅₀₀):

    • For the cuvette format, a correction factor of 0.9 is sometimes applied to account for the dilution of the Avidin-HABA solution by the sample.[4] However, this may not always be necessary.

    • ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final

  • Calculate the concentration of biotinylated protein:

    • This is based on Beer-Lambert's law: A = εbc

    • Concentration of Biotin (M) = ΔA₅₀₀ / (ε × b)

      • ε (molar extinction coefficient of the avidin-HABA complex at 500 nm, pH 7.0): 34,000 M⁻¹cm⁻¹[4][10]

      • b (path length): For a standard 1 cm cuvette, b = 1 cm. For a microplate, the path length is typically 0.5 cm but can vary, so it's best to confirm this for your specific plate and reader.[4]

  • Calculate the moles of biotin per mole of protein:

    • Moles of Biotin / Mole of Protein = [Concentration of Biotin (M)] / [Concentration of Protein (M)]

Ensuring Trustworthy Results: Controls and Troubleshooting

A robust experimental design is crucial for obtaining reliable data.

  • Positive Control: A biotinylated protein with a known degree of incorporation (often provided in commercial kits) should be included to validate the assay's performance.[10]

  • Negative Control: A non-biotinylated version of your protein of interest should be run to ensure that the protein itself does not interfere with the assay.

  • Buffer Compatibility: As mentioned, avoid buffers containing potassium.[10][11] It is also advisable to test for interference from other buffer components.

Troubleshooting Common Issues:

ProblemPossible CauseSolution
Low or no change in absorbance Insufficient biotinylation.Re-optimize your biotinylation reaction, potentially using a different biotinylation reagent or a higher molar excess.[10]
Incomplete mixing of reagents.Ensure thorough mixing after adding the sample to the Avidin-HABA solution.
Absorbance below the recommended range The sample is too concentrated in biotin.Dilute your biotinylated protein sample and repeat the assay.[8]
Inconsistent results Inaccurate protein concentration determination.Use a reliable protein quantification method and ensure its accuracy.
Presence of free biotin in the sample.Ensure complete removal of unconjugated biotin through dialysis or desalting.[10]

A Comparative Look: HABA Assay vs. The Alternatives

While the HABA assay is a workhorse in many labs, it's essential to be aware of its limitations and the alternative methods available.

FeatureHABA AssayFluorescent AssaysMass Spectrometry
Principle Colorimetric; displacement of HABA from avidin by biotin.[13]Fluorometric; displacement of a quencher (like HABA) from a fluorescently labeled avidin, leading to increased fluorescence.[14][15]Measures the mass difference between the non-biotinylated and biotinylated protein to determine the number of incorporated biotins.[13]
Advantages - Simple and rapid[9]- Inexpensive- Does not require specialized equipment (standard spectrophotometer)- Higher sensitivity than HABA[15][16]- Requires smaller sample volumes[15]- Highly accurate and does not suffer from steric hindrance issues[13]- Provides direct measurement of biotin incorporation
Disadvantages - Lower sensitivity compared to fluorescent methods- Can be affected by steric hindrance, potentially underestimating biotin incorporation[3][13]- Requires larger sample volumes- Requires a fluorescence plate reader or spectrofluorometer[3]- Can be more expensive than the HABA assay- Requires access to a mass spectrometer and expertise in data analysis- Can be challenging for large proteins (>60 kDa)[13]- High cost per sample

From the Senior Scientist's Notebook: The HABA assay's susceptibility to steric hindrance is a critical point to consider.[13] If biotin molecules are closely spaced or "buried" within the protein's structure, they may not be accessible to the bulky avidin molecule, leading to an underestimation of the true degree of biotinylation.[3][13] In such cases, or when high accuracy is paramount, mass spectrometry is the gold standard.

Conclusion: Selecting the Right Tool for the Job

The HABA assay remains a valuable and practical tool for the routine estimation of biotin incorporation. Its simplicity, speed, and cost-effectiveness make it an excellent choice for initial screening and optimization of biotinylation reactions. However, for applications demanding higher sensitivity or for validating final products where absolute accuracy is critical, more advanced techniques like fluorescent assays or mass spectrometry should be considered. By understanding the principles, mastering the protocol, and being cognizant of its limitations, researchers can confidently employ the HABA assay to ensure the quality and consistency of their biotinylated reagents, ultimately leading to more robust and reproducible downstream experimental outcomes.

References

  • G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences. [Link]

  • AnaSpec. (2021, September). HABA Biotin Quantification Kit. AnaSpec. [Link]

  • Taylor & Francis Online. (2024, September 13). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. Taylor & Francis Online. [Link]

  • Interchim. HABA, Biotin detection agent. Interchim. [Link]

  • NIH. (2014, May 1). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. NIH. [Link]

  • Fisher Scientific. Biotinylation kits. Fisher Scientific. [Link]

  • ResearchGate. (2015, February 22). I am having problems with biotinylation consistency, does anyone have any suggestions/advice?. ResearchGate. [Link]

  • NIH. (2014, August 13). Direct Detection of Biotinylated Proteins by Mass Spectrometry. NIH. [Link]

  • ACS Publications. (2014, August 13). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]

  • Wikipedia. Biotinylation. Wikipedia. [Link]

  • Labinsights. (2025, March 12). An In-Depth Scientific Overview of Protein Biotinylation. Labinsights. [Link]

  • Taylor & Francis Online. Fluorometric Assay for Quantitation of Biotin Covalently Attached to Proteins and Nucleic Acids. Taylor & Francis Online. [Link]

  • NIH. (2010, February 19). Biotinylation, a Post-translational Modification Controlled by the Rate of Protein-Protein Association. NIH. [Link]

Sources

Mass spectrometry analysis for confirming protein biotinylation.

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Mass Spectrometry Analysis for Confirming Protein Biotinylation

This guide provides a comparative analysis of the primary MS-based strategies for confirming protein biotinylation, offering insights into the rationale behind experimental choices and presenting detailed protocols for researchers, scientists, and drug development professionals.

The Central Challenge: Detecting the Biotin Signature

Biotin is a relatively small molecule (244.3 Da) that, when conjugated to a protein, imparts a specific mass shift. The goal of the MS analysis is to detect this mass shift on either intact proteins, or more commonly, on peptides derived from the protein of interest. The choice of analytical strategy depends on several factors, including the nature of the sample, the desired level of detail, and the available instrumentation.

Two principal MS-based proteomic workflows are predominantly employed for this task: the "bottom-up" approach and the "top-down" approach.

Bottom-Up Proteomics: The Workhorse for Site Identification

The bottom-up strategy is the most common method for analyzing protein modifications. It involves the enzymatic digestion of the biotinylated protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Bottom-Up Workflow: A Step-by-Step Rationale

The experimental workflow for a bottom-up analysis is a multi-stage process where each step is critical for success.

BottomUp_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Analysis Prot Biotinylated Protein Denat Denaturation & Reduction Prot->Denat Alk Alkylation Denat->Alk Digest Tryptic Digestion Alk->Digest Enrich Streptavidin Enrichment (Optional) Digest->Enrich for complex samples LC LC Separation Digest->LC Enrich->LC MS1 MS Scan (Precursor) LC->MS1 MS2 MS/MS Scan (Fragments) MS1->MS2 Search Database Search MS2->Search Validation PSM Validation Search->Validation Localization Site Localization Validation->Localization

Caption: Bottom-Up Proteomics Workflow for Biotinylation Analysis.

Experimental Protocol: Bottom-Up Analysis

1. Protein Digestion:

  • Starting Material: Purified biotinylated protein or a complex protein lysate.

  • Denaturation & Reduction: Resuspend the protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl). Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues, preventing disulfide bond reformation.

  • Digestion: Dilute the sample with a buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <1 M. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues, generating peptides of an ideal size for MS analysis.

2. Peptide Desalting:

  • Acidify the digest with trifluoroacetic acid (TFA).

  • Use a C18 StageTip or ZipTip to desalt the peptides, removing contaminants that can interfere with ionization. Elute the peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.

  • Data Acquisition: Perform a data-dependent acquisition (DDA) experiment. The mass spectrometer will perform a full MS scan (MS1) to detect peptide precursor ions, followed by fragmentation (MS/MS or MS2) of the most intense ions. The fragmentation (e.g., CID or HCD) breaks the peptide backbone, generating a series of fragment ions that reveal the amino acid sequence.

4. Data Analysis:

  • Database Search: Use a search algorithm (e.g., MaxQuant, Sequest, Mascot) to match the experimental MS/MS spectra against a protein sequence database.

  • Variable Modification: Crucially, the search parameters must include biotinylation as a variable modification on potential target residues. For standard biotin, this corresponds to a mass shift of +226.0776 Da on lysine (K) residues. For proximity labeling reagents like BioID, the modification is more complex and specific to the reagent used.

  • Site Localization: Software like MaxQuant or PTM-Prophet can provide a probability score for the localization of the biotin modification on a specific amino acid within a peptide.

Top-Down Proteomics: A Holistic View of Biotinylation

The top-down approach analyzes the intact protein without prior digestion. This method provides a complete picture of the protein's modification state, including all co-occurring post-translational modifications (PTMs). However, it is technically more challenging and generally suited for purified proteins or simple mixtures.

The Top-Down Workflow: Preserving the Big Picture

TopDown_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Analysis Prot Biotinylated Protein Purify Purification & Desalting Prot->Purify Infusion Direct Infusion or LC Purify->Infusion MS1 Intact Mass Analysis (MS1) Infusion->MS1 Isolation Precursor Isolation MS1->Isolation MS2 Fragmentation (ETD/ECD) Isolation->MS2 Deconvolution Spectral Deconvolution MS2->Deconvolution Search Database Search Deconvolution->Search Characterization Proteoform Characterization Search->Characterization

A Senior Application Scientist's Guide to Validating Cell Surface-Specific Labeling by Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of cell surface proteins are paramount. These molecules are critical mediators of cellular communication, signaling, and interaction with the extracellular environment, making them prime targets for therapeutic intervention.[1] Fluorescent labeling, primarily through antibody-based methods, is a cornerstone technique for visualizing these proteins. However, a fluorescent signal alone is not sufficient; rigorous validation is essential to confirm that the labeling is specific to the cell surface and not a result of internalization or non-specific binding. This guide provides an in-depth comparison of microscopy-based methods to validate cell surface-specific labeling, offering experimental insights and robust protocols to ensure the integrity of your results.

The Core Challenge: Distinguishing Surface vs. Internal Signals

The dynamic nature of the plasma membrane presents a significant challenge. Many cell surface proteins are not static; they are actively internalized through endocytosis.[2] Furthermore, during sample preparation, especially with fixation and permeabilization steps, antibodies and other labels can gain access to intracellular compartments, leading to misleading results.[3][4] Therefore, a comprehensive validation strategy must incorporate methods to unequivocally differentiate between external and internal signals.

A Comparative Analysis of Validation Methodologies

The choice of validation method depends on several factors, including the specific protein of interest, the available microscopy instrumentation, and the desired level of quantification. Here, we compare three robust microscopy-based approaches.

Method Principle Advantages Limitations Best Suited For
Immunofluorescence on Non-Permeabilized Cells Antibodies are applied to live or fixed cells without the use of detergents (e.g., Triton X-100) that permeabilize the cell membrane. This restricts antibody access to extracellular epitopes.[3]Simple, widely applicable, and compatible with standard immunofluorescence protocols.Potential for some membrane disruption during fixation; may not be suitable for long-term live-cell imaging due to antibody-induced receptor internalization.[5]Routine confirmation of surface localization of known or suspected surface proteins.
Co-localization with a Plasma Membrane Marker The labeled protein of interest is co-stained with a known, validated plasma membrane marker (e.g., a fluorescently-tagged lectin like Wheat Germ Agglutinin (WGA), or a lipophilic dye like DiI).[4][6]Provides strong visual evidence of surface localization through overlapping signals. Can be quantitative by measuring the degree of co-localization.Requires a spectrally compatible and reliable plasma membrane marker. Some membrane dyes can be internalized over time.[4]High-confidence spatial validation and for illustrating surface localization in publications.
Antibody Internalization Assay Cells are incubated with a primary antibody at 4°C to allow surface binding but prevent internalization. The temperature is then shifted to 37°C to permit endocytosis. The movement of the antibody from the cell surface to intracellular compartments is tracked over time.[2]Directly visualizes the dynamic process of protein internalization, confirming that the initial signal was indeed on the surface.Can be technically more demanding and requires live-cell imaging capabilities. The rate of internalization can vary significantly between different proteins.Studying receptor trafficking, drug-target engagement, and for applications where understanding the fate of a surface protein is critical.

The Logic of Validation: A Decision-Making Workflow

Choosing the right validation strategy is crucial. The following diagram illustrates a logical workflow for selecting the most appropriate method based on your experimental goals.

ValidationWorkflow Start Start: Need to Validate Cell Surface Labeling Goal What is the primary goal? Start->Goal Routine Routine Confirmation of Surface Localization Goal->Routine Confirmation HighConfidence High-Confidence Spatial Validation & Publication Goal->HighConfidence Spatial Proof Dynamic Study Protein Dynamics (e.g., Internalization) Goal->Dynamic Dynamics Method1 Perform Immunofluorescence on Non-Permeabilized Cells Routine->Method1 Method2 Perform Co-localization with a Plasma Membrane Marker HighConfidence->Method2 Method3 Perform Antibody Internalization Assay Dynamic->Method3 Analyze1 Analyze: Signal Confined to Cell Periphery? Method1->Analyze1 Analyze2 Analyze: High Degree of Co-localization? Method2->Analyze2 Analyze3 Analyze: Signal Moves from Surface to Interior over Time? Method3->Analyze3 Success Validation Successful Analyze1->Success Yes Reassess Reassess Labeling Strategy (e.g., Different Antibody, Controls) Analyze1->Reassess No Analyze2->Success Yes Analyze2->Reassess No Analyze3->Success Yes Analyze3->Reassess No NonPermeabilized_Workflow Start Start: Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA (No Permeabilization) Wash1->Fix Block Block with 5% BSA Fix->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash2 Wash PrimaryAb->Wash2 SecondaryAb Incubate with Fluorophore- conjugated Secondary Antibody Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 Mount Mount with DAPI Wash3->Mount Image Image with Microscope Mount->Image

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Sulfosuccinimidobiotin

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of bioconjugation, the effective use of reagents like Sulfosuccinimidobiotin (Sulfo-NHS-Biotin) is paramount. However, true mastery of laboratory practice extends beyond successful experimentation to encompass the safe and responsible management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of Sulfosuccinimidobiotin, ensuring the safety of laboratory personnel and environmental integrity. Our focus is not just on procedural adherence, but on understanding the chemical principles that underpin these essential safety protocols.

Understanding the Hazard Profile of Sulfosuccinimidobiotin

Sulfosuccinimidobiotin is an amine-reactive biotinylation reagent widely used to label proteins, antibodies, and other molecules in solution.[1] Its utility lies in the N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines to form stable amide bonds.[2][3] However, the very reactivity that makes it a valuable tool in the laboratory also necessitates careful handling and disposal.

According to safety data sheets, Sulfosuccinimidobiotin is classified as a hazardous substance.[1] The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Irritation: Causes skin and serious eye irritation.[1][4][5] It may also cause respiratory irritation.[1][4][5][6]

  • Reproductive Toxicity: Some evidence suggests it is suspected of damaging fertility or the unborn child.[4][5][6]

Given these potential hazards, adherence to proper personal protective equipment (PPE) protocols is non-negotiable.

Essential Personal Protective Equipment (PPE)

Before handling or disposing of Sulfosuccinimidobiotin in any form, it is crucial to be outfitted with the appropriate PPE. This creates a primary barrier against accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects against splashes and airborne dust particles that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can be harmful and cause irritation.[1][4][5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use a dust mask or respirator in areas with poor ventilation or when handling large quantities of powdered reagent.Minimizes the risk of inhaling dust, which can cause respiratory irritation.[7][8]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of Sulfosuccinimidobiotin waste involves a multi-step process that begins with quenching any reactive material and ends with the final disposal of the contained waste.

cluster_0 Disposal Workflow start Start: Sulfosuccinimidobiotin Waste Generated quench Step 1: Quench Reactive NHS Ester start->quench segregate Step 2: Segregate Waste Streams quench->segregate contain Step 3: Properly Contain and Label Waste segregate->contain dispose Step 4: Final Disposal via Institutional Protocols contain->dispose end End: Safe and Compliant Disposal dispose->end

Caption: A flowchart illustrating the key stages of Sulfosuccinimidobiotin waste disposal.

Step 1: Quenching of Reactive Sulfosuccinimidobiotin

The NHS ester group of Sulfosuccinimidobiotin is susceptible to hydrolysis, which renders it non-reactive. However, for disposal purposes, it is best practice to actively quench any unreacted reagent. This can be achieved by adding an excess of a primary amine-containing buffer.

Experimental Protocol for Quenching:

  • To your solution containing unreacted Sulfosuccinimidobiotin, add a quenching buffer such as Tris-buffered saline (TBS) or a lysine solution.[2]

  • Allow the quenching reaction to proceed for at least 30 minutes at room temperature with gentle mixing.

  • The quenched solution can now be treated as chemical waste.

Recent studies have also highlighted the effectiveness of methylamine in quenching NHS ester reactions, which may be a consideration for your laboratory's standard operating procedures.[9]

Step 2: Waste Segregation

Proper waste segregation is crucial for both safety and compliance. Different types of waste generated during biotinylation experiments should be handled as follows:

  • Solid Waste: This includes unused or expired powdered Sulfosuccinimidobiotin, as well as contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

  • Liquid Waste: This comprises the quenched reaction mixtures and any solutions used for rinsing contaminated labware.

  • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

Step 3: Containment and Labeling

All waste must be collected in appropriate, clearly labeled containers.

Waste TypeContainer SpecificationLabeling Requirements
Solid Chemical Waste A sealable, chemical-resistant container."Hazardous Waste," "Solid Chemical Waste," and list the chemical contents, including "Sulfosuccinimidobiotin."
Liquid Chemical Waste A sealable, chemical-resistant container (e.g., a carboy)."Hazardous Waste," "Liquid Chemical Waste," and list all chemical constituents and their approximate concentrations.

Always keep waste containers closed except when adding waste.[4][6]

Step 4: Final Disposal

The final step is to dispose of the contained waste through your institution's Environmental Health and Safety (EHS) office or equivalent waste management authority.[1][10] Do not pour any Sulfosuccinimidobiotin waste down the drain.[4] The standard methods for final disposal include:

  • Incineration: Controlled incineration in a licensed facility is a common method for destroying chemical waste.[5]

  • Licensed Landfill: In some cases, the waste may be buried in a licensed landfill.[1]

Consult with your institution's waste management professionals to ensure you are following all local, state, and federal regulations.[11]

Spill Management Procedures

Accidents can happen, and a clear plan for managing spills is essential.

For Minor Spills (Dry Powder):

  • Ensure you are wearing the appropriate PPE.

  • Avoid generating dust.[1][8]

  • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[8]

  • Carefully sweep or scoop the material into a labeled hazardous waste container.[1]

  • Clean the spill area with soap and water.[4]

For Major Spills:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and your institution's EHS office immediately.[1]

  • Prevent the spill from entering drains or waterways.[1]

cluster_1 Spill Response Decision Tree spill Spill Occurs is_minor Is the spill minor and manageable? spill->is_minor minor_spill Follow Minor Spill Protocol: - Wear PPE - Avoid dust - Cover and collect - Clean area is_minor->minor_spill Yes major_spill Follow Major Spill Protocol: - Evacuate - Alert supervisor and EHS - Contain if safe is_minor->major_spill No

Caption: A decision tree for responding to Sulfosuccinimidobiotin spills.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical reagents.

References

  • SAFETY D
  • G-Biosciences. Safety Data Sheet - OneQuant™ HOOK™ Sulfo-NHS-SS-Biotin Agent. Retrieved from [Link]

  • Research Core Facilities.
  • Chemos GmbH & Co.KG.
  • National Institutes of Health. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. Retrieved from [Link]

  • Reddit. (2025). Anyone have a method of purifying NHS esters? r/Chempros.
  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • TCI.
  • Gyros Protein Technologies. (2020). Biotinylation of capture reagent E-learning video. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). How do I properly dispose of EDC/NHS waste used for antibody immobilization?. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Risk Management and Safety. Unwanted Laboratory Materials & Other Environmental Waste Disposal.
  • Abberior. NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Karolinska Institutet. (2025). Laboratory waste. Staff Portal. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of Sulfosuccinimidobiotin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sulfosuccinimidobiotin (Sulfo-NHS-Biotin). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle this reagent with confidence and precision. The following protocols and recommendations are designed to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Understanding the Reagent: Why Caution is Critical

Sulfosuccinimidobiotin is an amine-reactive biotinylation reagent widely used to label proteins, antibodies, and other biomolecules. Its utility stems from the N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which efficiently forms stable amide bonds with primary amines on target molecules.[1] However, this high reactivity is also the primary reason for meticulous handling. The Sulfo-NHS ester group is sensitive to moisture and can react with biological amines, necessitating measures to prevent unintended contact.[2][3]

The primary hazards associated with Sulfosuccinimidobiotin, as outlined in safety data sheets, include:

  • Skin and Eye Irritation: Direct contact with the powdered form or solutions can cause irritation.[4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[4]

  • Harmful if Ingested or Absorbed: The compound is classified as harmful if swallowed or if it comes into contact with the skin.[4]

Therefore, a comprehensive safety plan, from personal protective equipment (PPE) to disposal, is not merely a recommendation but a necessity for safe and effective research.

Personal Protective Equipment (PPE): Your First Line of Defense

A risk assessment should precede any handling of Sulfosuccinimidobiotin. The following PPE is the minimum standard required to mitigate the risks of exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes of solutions or airborne powder.[3][5][6]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact with the reagent.[3][5][6] It is advisable to change gloves immediately if they become contaminated.[3]
Body Protection A standard laboratory coat.Protects skin and clothing from spills and contamination.[3][5][7]
Respiratory Protection Not typically required under normal use with adequate ventilation.All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[4][7]

Operational Workflow for Safe Handling

The following diagram and step-by-step protocol outline the complete workflow for safely handling Sulfosuccinimidobiotin, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area prep_reagent Equilibrate Reagent to Room Temp prep_area->prep_reagent handle_weigh Weigh Solid Reagent prep_reagent->handle_weigh Proceed to handling handle_dissolve Dissolve in Aqueous Buffer handle_weigh->handle_dissolve handle_react Perform Biotinylation Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon Reaction complete cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of Sulfosuccinimidobiotin.

Step-by-Step Handling Protocol

1. Preparation:

  • Don Appropriate PPE: Before entering the work area, put on your lab coat, safety glasses, and nitrile gloves.[6]

  • Prepare a Ventilated Area: All manipulations of solid Sulfosuccinimidobiotin should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust.[4][7]

  • Equilibrate the Reagent: Allow the vial of Sulfosuccinimidobiotin to warm to room temperature before opening. This prevents condensation of moisture inside the vial, which can hydrolyze the reactive Sulfo-NHS ester.

2. Weighing and Dissolution:

  • Weigh the Solid: Carefully weigh the desired amount of the powdered reagent. Avoid creating dust.[4][8]

  • Dissolve the Reagent: Sulfosuccinimidobiotin is water-soluble.[9] Dissolve the powder in an appropriate aqueous buffer (e.g., PBS) immediately before use. The Sulfo-NHS ester is unstable in aqueous solutions, so solutions should be prepared fresh.[2]

3. Biotinylation Reaction and Quenching:

  • Perform the Labeling: Add the dissolved biotinylation reagent to your protein or other amine-containing sample.

  • Quench the Reaction: After the desired incubation time, quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or lysine, to consume any unreacted Sulfo-NHS-Biotin.[10]

Spill Management and Decontamination

In the event of a spill, prompt and proper cleanup is crucial.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.[11]

    • Gently sweep or scoop the solid material into a designated, labeled waste container, avoiding dust generation.[8][11]

    • Clean the spill area with a damp cloth or paper towel.

  • Surface Decontamination:

    • Decontamination involves cleaning the surface before applying a disinfectant.[12]

    • For general laboratory surfaces, cleaning with a detergent solution followed by wiping with 70% ethanol or a 1:50 dilution of commercial bleach can be effective.[13][14] Always ensure the chosen disinfectant is compatible with the surface material to prevent damage.[15]

Waste Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid Sulfosuccinimidobiotin should be collected in a clearly labeled, sealed container designated for chemical waste.[11][16]

  • Liquid Waste: Reaction mixtures containing quenched Sulfosuccinimidobiotin and solutions used for decontamination should be collected in a designated hazardous liquid waste container.[16] The nature of the solvent will dictate the specific waste stream.[16] Never pour chemical waste down the drain.[16]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name ("Sulfosuccinimidobiotin") and a description of the contents (e.g., "Solid Waste" or "Aqueous Waste").[16]

  • Store sealed waste containers in a designated, secure area away from incompatible materials until they are collected by your institution's environmental health and safety (EHS) department.[16]

3. Institutional Guidelines:

  • Always follow your institution's specific guidelines for chemical waste disposal. Consult with your EHS office for any questions regarding waste streams and procedures.

By adhering to these guidelines, you can confidently and safely incorporate Sulfosuccinimidobiotin into your research workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Healthcare Surfaces Institute. (2022, May 1). Surface Disinfection Incompatibility Does Not Support Effective Cleaning and Disinfection. Retrieved from [Link]

  • National Institutes of Health. (2024, February 6). Surface decontamination effectiveness at the “Université des Montagnes” Teaching Hospital: Monitoring in the biomedical analysis laboratory. Retrieved from [Link]

  • Mobius MD. (2022, September 1). Surface decontamination - best practices in a medical clinics. Retrieved from [Link]

  • Cyanagen. (n.d.). Sulfo-NHS Biotin. Retrieved from [Link]

  • Vanderbilt University. (2020, June 22). Surface Contamination. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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